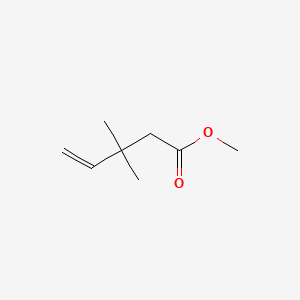

Methyl 3,3-dimethylpent-4-enoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3,3-dimethylpent-4-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-5-8(2,3)6-7(9)10-4/h5H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKLKDUHMZCIBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC(=O)OC)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9028120 | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63721-05-1 | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63721-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,3-dimethyl-4-pentenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063721051 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pentenoic acid, 3,3-dimethyl-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,3-dimethylpent-4-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.556 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,3-DIMETHYL-4-PENTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N16OY62SK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Versatile Functionalized Aliphatic Ester

Methyl 3,3-dimethylpent-4-enoate's significance stems from its identity as a versatile functionalized aliphatic ester. This classification highlights the presence of multiple reactive sites within a non-aromatic carbon framework, offering chemists a playground for molecular manipulation. The ester group can undergo hydrolysis, amidation, or reduction, while the terminal alkene is amenable to a wide array of addition and cycloaddition reactions.

The strategic placement of the gem-dimethyl group at the C3 position introduces notable steric bulk. This feature can direct the stereochemical outcome of reactions at adjacent centers, a crucial aspect in the synthesis of enantiomerically pure compounds. This steric influence, combined with the electronic nature of the ester and alkene, allows for a high degree of control in synthetic sequences.

A Key Intermediate and Building Block

The utility of methyl 3,3-dimethylpent-4-enoate extends to its role as a key intermediate and building block in the synthesis of more complex molecules. chemicalbook.comgoogle.com Its importance is particularly pronounced in the production of pyrethroid insecticides, where it serves as a crucial precursor. google.com The synthesis of these agrochemicals often involves the transformation of the ester and alkene functionalities of the molecule to construct the intricate pyrethrin core.

Furthermore, its application is not limited to agrochemicals. Researchers have employed this compound in various carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. These include Heck reactions and nickel-catalyzed 1,2-dialkylation of the alkenyl group, demonstrating its capacity to act as a scaffold upon which molecular complexity can be built. chemicalbook.com The ability to participate in such a diverse set of reactions underscores its value as a fundamental building block in the synthetic chemist's toolkit.

Research Trajectories and Future Outlook

Established Laboratory-Scale Synthesis Routes

The laboratory synthesis of this compound is predominantly achieved through the Johnson-Claisen rearrangement, a reliable method for forming carbon-carbon bonds. numberanalytics.comnumberanalytics.combioinfopublication.org This reaction transforms an allylic alcohol into a γ,δ-unsaturated ester with high regio- and stereoselectivity. numberanalytics.comorganic-chemistry.org

Orthoester Claisen Rearrangement Approaches

The Johnson-Claisen rearrangement is a thermally-driven, pericyclic reaction that proceeds through a cyclic, six-electron concerted transition state, often visualized as a chair-like conformation. organic-chemistry.orgmasterorganicchemistry.com The reaction is defined as the numberanalytics.comnumberanalytics.com-sigmatropic rearrangement of an allylic alcohol reacting with an orthoester, catalyzed by a weak acid, to yield a γ,δ-unsaturated ester. numberanalytics.combioinfopublication.org The process involves the in-situ formation of a ketene (B1206846) acetal (B89532) intermediate, which then undergoes the rearrangement. numberanalytics.com

The most common laboratory method involves the reaction of an allylic alcohol with an excess of Trimethyl orthoacetate . masterorganicchemistry.com For the synthesis of this compound, the typical alkenol used is 3-methyl-2-en-1-ol (also known as prenol or isopentenol). prepchem.comgoogle.com

In a representative procedure, 3-methyl-2-en-1-ol is added dropwise to a heated mixture of trimethyl orthoacetate and a catalyst. prepchem.com The reaction generates Methanol (B129727) as a byproduct, which is continuously distilled from the reaction mixture to shift the equilibrium towards the product, thereby maximizing the yield. bioinfopublication.orgprepchem.com After the initial reaction, the mixture is typically heated for an extended period to ensure the completion of the rearrangement before the final product is isolated by distillation. prepchem.com An alternative starting material is 2-methyl-3-buten-2-ol , which first isomerizes into isopentenol (B1216264) under the reaction conditions before undergoing the Claisen rearrangement. google.com

A weak acid catalyst is crucial for facilitating the Johnson-Claisen rearrangement. bioinfopublication.orgyoutube.com The catalyst accelerates the formation of the key ketene acetal intermediate from the allylic alcohol and the orthoester. numberanalytics.comPhosphoric acid (orthophosphoric acid) is a commonly employed and effective catalyst for this transformation. prepchem.comgoogle.com

Modifications and Improvements of Classic Protocols

Classic protocols for the synthesis of this compound at atmospheric pressure often suffer from long reaction times, sometimes up to 15 hours, and require a large excess of trimethyl orthoacetate (molar ratios of 1:2.5 to 1:3.0). google.comgoogle.com To enhance efficiency, modern variations focus on process optimization.

A significant improvement is the use of reactive distillation. google.com This technique involves carrying out the isomerization and rearrangement reactions in a reactor connected to a rectification tower. This setup allows for the continuous removal of the methanol byproduct, which drives the reaction equilibrium forward and leads to higher yields and reduced production costs. google.com This approach simultaneously combines the reaction and purification steps, streamlining the synthesis process.

Industrial-Scale Production Methods and Optimization

Translating the synthesis of this compound to an industrial scale requires further optimization to reduce costs, shorten reaction times, and improve safety and yield.

Catalytic Synthesis Under Pressure Conditions

A key innovation for industrial production is conducting the catalytic synthesis under elevated pressure and temperature. google.comgoogle.com This method significantly shortens the reaction time to between 6 and 10 hours, compared to the much longer times required for atmospheric pressure methods. google.com

A patented industrial process describes the reaction of isopentenol and trimethyl orthoacetate at pressures ranging from 1 to 3.2 MPa and temperatures between 150°C and 250°C. google.com This process achieves yields as high as 88% with a product purity of over 99%. google.com A notable advantage of this industrial method is the use of solid, easily separable catalysts instead of liquid acids like phosphoric acid. Catalysts cited for this pressurized process include solid anhydrous Zinc chloride , Nickel sulfate (B86663) , Nickel acetate (B1210297) , Copper acetate , anhydrous Cupric chloride , or anhydrous Ferric chloride . google.com The use of these solid catalysts simplifies the post-reaction workup, as they can be removed by simple filtration. google.com

Interactive Data Table 1: Comparison of Laboratory Synthesis Conditions

| Parameter | Classic Protocol (Atmospheric Pressure) | Improved Protocol (Reactive Distillation) |

| Starting Alkenol | 3-methyl-2-en-1-ol | 2-methyl-3-buten-2-ol |

| Catalyst | Phosphoric Acid, Propionic Acid | Phosphoric Acid |

| Molar Ratio (Alkenol:Orthoester) | 1:2.5 - 1:3.0 google.comgoogle.com | 1:1.3 - 1:1.5 google.com |

| Temperature | ~120°C - 145°C prepchem.comgoogle.com | 170°C - 190°C google.com |

| Pressure | Atmospheric | 0.8 - 1.3 MPa google.com |

| Reaction Time | ~15 hours google.com | 20 - 25 hours google.com |

| Key Feature | Methanol removal by simple distillation | Continuous methanol removal via rectification tower |

Interactive Data Table 2: Industrial Production Parameters (Catalytic Synthesis Under Pressure) google.com

| Parameter | Range of Conditions |

| Reactants | Isopentenol, Trimethyl orthoacetate |

| Molar Ratio (Isopentenol:Orthoacetate:Catalyst) | 1 : 1.0-2.0 : 0.01-0.1 |

| Catalysts | Solid anhydrous Zinc chloride, Nickel sulfate, Nickel acetate, etc. |

| Pressure | 1 - 3.2 MPa |

| Temperature | 150 - 250°C |

| Reaction Time | 6 - 10 hours |

| Reported Yield | Up to 88% |

| Advantage | Short reaction time, high yield, simple catalyst separation |

Reaction Rectification Technologies for Enhanced Yield and Purity

Reaction rectification is a process that combines chemical reaction and distillation in a single unit, offering several advantages for the synthesis of this compound. This technology allows for the simultaneous occurrence of isomerization and Claisen rearrangement reactions, followed by the continuous removal of byproducts, which drives the reaction towards the desired product, resulting in higher yields and purity. google.com

A notable method involves the reaction of 2-methyl-3-buten-2-ol with trimethyl orthoacetate in a system composed of a stirring reactor connected to a rectifying tower. google.com In this process, a phosphoric acid catalyst is employed. google.com The methanol produced during the reaction is continuously separated through the rectifying tower, which helps to shift the equilibrium and enhance the reaction rate and conversion. google.com

Key parameters for this process include:

Catalyst: Phosphoric acid, with a preferred concentration of 0.8-2.0% by weight based on the total mass of the reactants. google.com

Reactant Ratio: A mass ratio of 2-methyl-3-buten-2-ol to trimethyl orthoacetate of 1:1.3-1.5 is considered optimal. google.com

Reaction Temperature: The ideal temperature range is between 170°C and 190°C. google.com

Reaction Time: A reaction time of 20 to 25 hours is typically required. google.com

Reaction Pressure: The process is conducted under a pressure of 0.8 to 1.3 MPa. google.com

Rectification: A reflux ratio of 1:(3-15) is preferred for the rectifying tower, which ideally has 30 theoretical plates. google.com

This integrated approach has been shown to significantly improve the yield of this compound and reduce production costs compared to conventional synthesis methods. google.com

Solid Catalyst Application in Large-Scale Synthesis

For industrial-scale production, the use of solid catalysts presents numerous advantages over their homogeneous counterparts. Solid catalysts are easier to separate from the reaction mixture, which simplifies the purification process and allows for catalyst recycling, leading to reduced waste and lower operational costs. google.com

In the synthesis of this compound, solid acid catalysts have proven effective. One patented industrial-scale method utilizes solid anhydrous metal salts as catalysts for the reaction of isopentenol with methyl orthoacetate under pressure. google.com

Examples of effective solid catalysts include:

Anhydrous zinc chloride

Nickel sulfate

Nickel acetate

Copper acetate

Anhydrous cupric chloride

Anhydrous ferric chloride

The reaction is typically carried out at a high temperature (150-250°C) and pressure (1-3.2 MPa), which significantly shortens the reaction time to 6-10 hours. google.com This method boasts a high yield of up to 88% and produces a final product with a purity exceeding 99%. google.com The simplified process and reduction in waste make it a more environmentally friendly and economically viable option for large-scale manufacturing. google.com

| Catalyst Type | Examples | Reaction Conditions | Advantages |

| Homogeneous | Phosphoric Acid google.com | 170-190°C, 0.8-1.3 MPa google.com | High yield through reaction rectification google.com |

| Solid | Anhydrous metal salts (e.g., ZnCl2, NiSO4) google.com | 150-250°C, 1-3.2 MPa google.com | Easy separation, catalyst recycling, reduced waste, high purity google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to chemical manufacturing to minimize environmental impact. These principles focus on designing processes that reduce or eliminate the use and generation of hazardous substances. youtube.com

Development of More Sustainable Methodologies

Research efforts are directed towards developing more sustainable synthetic routes for this compound. An improved process utilizes orthophosphoric acid and sodium methoxide (B1231860) as catalysts at different stages of the reaction. researchgate.net This approach has been shown to reduce the formation of an azeotropic mixture containing the byproduct 3'-methyl-2'-butenyl-3,3-dimethyl-pentenoate, thereby improving the recovery rate of the desired product. researchgate.net Under optimal conditions, this improved method can achieve a yield of up to 84%, making it more suitable for industrial production. researchgate.net

The use of solid acid catalysts like NiSO4/Al2O3, Fe2(SO4)3/Al2O3, and TiO2/SO42− also aligns with green chemistry principles by offering effective catalysis at high temperatures (150–180°C) and being easily separable and reusable. researchgate.net

Atom Economy and Waste Reduction in Preparative Routes

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. acs.org The goal is to design synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. acs.org

In the synthesis of this compound, the Claisen rearrangement of an allyl vinyl ether formed in situ from 3-methyl-2-buten-1-ol (B147165) and trimethyl orthoacetate is a key step. prepchem.com The reaction produces methanol as the primary byproduct. prepchem.com

Reaction: 3-methyl-but-2-en-1-ol + trimethyl orthoacetate → this compound + methanol

Reactivity of the Terminal Alkene Moiety

The terminal alkene of this compound serves as a dienophile in Diels-Alder reactions, a class of [4+2] cycloadditions that form six-membered rings. The presence of the electron-withdrawing methyl ester group activates the double bond for reaction with electron-rich dienes. However, the steric bulk imposed by the adjacent gem-dimethyl substituents plays a crucial role in modulating the reactivity and selectivity of these transformations.

Cycloaddition Reactions

Cycloaddition reactions are a cornerstone of organic synthesis, and the terminal alkene of this compound and its derivatives can participate in these reactions to generate complex cyclic structures.

The Diels-Alder reaction is a powerful and widely utilized method for the construction of six-membered rings with a high degree of stereocontrol. In the context of derivatives of this compound, this reaction has been employed as a key step in the synthesis of complex natural products.

While thermal Diels-Alder reactions are common, photo-induced variants offer alternative pathways to cyclic products, sometimes with unique selectivity. In a notable example, a derivative of this compound was utilized in the total synthesis of spirooliganin. This synthesis involved a photo-induced Diels-Alder reaction between a more complex derivative and isoprene, irradiated with 365 nm UV light. This reaction led to a pair of trans-fused regioisomers, a stereochemical outcome that is not typically observed in thermal Diels-Alder reactions. The formation of the trans-fused product is attributed to the photochemical cis-trans isomerization of a cycloheptenone intermediate, which then undergoes a highly reactive, concerted cycloaddition.

The versatility of the Diels-Alder reaction extends to the use of heterodienes or heterodienophiles, which contain one or more heteroatoms. This variant, known as the hetero-Diels-Alder reaction, is a powerful method for synthesizing heterocyclic compounds. Following the initial photo-induced Diels-Alder reaction in the spirooliganin synthesis, the resulting regioisomers were subjected to a hetero-Diels-Alder cycloaddition with formaldehyde (B43269) and 1,3-cyclohexanedione (B196179) to construct the core cyclic structure of the final natural products. This demonstrates the utility of derivatives of this compound in sequential cycloaddition strategies for the assembly of complex molecular architectures.

The regioselectivity of Diels-Alder reactions is governed by the electronic properties of the diene and dienophile, often following the "ortho-para" rule. For a dienophile like this compound, which has an electron-withdrawing group, the reaction with an unsymmetrical diene bearing an electron-donating group will preferentially form the regioisomer predicted by frontier molecular orbital theory. The stereoselectivity, particularly the endo/exo selectivity, is influenced by secondary orbital interactions and steric effects. The gem-dimethyl group in this compound introduces significant steric hindrance, which can be expected to influence the approach of the diene and thus the stereochemical outcome of the reaction.

| Diene Substituent (EDG) Position | Dienophile (EWG) | Predicted Major Regioisomer |

| C1 | This compound | "ortho" isomer |

| C2 | This compound | "para" isomer |

This table represents generalized predictions based on Frontier Molecular Orbital theory.

The mechanism of the Diels-Alder reaction is generally considered to be a concerted, pericyclic process. This means that the new sigma bonds are formed simultaneously in a single transition state. Computational studies, such as those using Density Functional Theory (DFT), have provided detailed insights into the transition state structures and energetics of these reactions.

In the case of the photo-induced Diels-Alder reaction observed in the spirooliganin synthesis, DFT calculations were instrumental in explaining the unusual trans-stereoselectivity. The calculations revealed that while the initial cis-cycloheptenone intermediate is unreactive in cycloadditions, photochemical isomerization to the highly reactive trans-cycloheptenone is followed by a low-barrier, concerted cycloaddition to yield the trans-fused product. This highlights the power of computational chemistry in elucidating complex reaction mechanisms.

The steric hindrance provided by the gem-dimethyl group in this compound would be expected to increase the activation energy of the cycloaddition compared to less hindered dienophiles. This steric clash can influence the geometry of the transition state, potentially favoring pathways that minimize these unfavorable interactions.

Hydrosilylation Reactions

Catalyst-Dependent Regioselectivity and Selectivity Studies

The regiochemical outcome of the hydrosilylation of alkenes is a critical aspect, and in the case of this compound, the catalyst plays a pivotal role in directing the silicon-containing group to a specific carbon of the double bond. While specific studies detailing the hydrosilylation of this compound are not extensively reported in the provided results, general principles of metal-catalyzed hydrosilylation of alkenes can be applied. For instance, rhodium catalysts, such as Wilkinson's catalyst (RhCl(PPh₃)₃), are known to facilitate the hydrosilylation of alkenes with high regioselectivity. nih.gov

The choice of hydrosilane also impacts the reaction's selectivity and rate. A comparison of different dimethyl(pyridyl)silanes in rhodium-catalyzed hydrosilylation demonstrated a significant rate acceleration with 2-PyMe₂SiH compared to its 3- and 4-pyridyl isomers and phenyldimethylsilane. nih.gov This suggests that the coordination of the pyridyl group to the metal center can have a profound effect on the catalytic cycle. In contrast, platinum-catalyzed hydrosilylations showed a different trend, with 2-PyMe₂SiH exhibiting a rate deceleration, highlighting the intricate interplay between the metal, ligand, and substrate. nih.gov These differing reactivities are often attributed to distinct reaction mechanisms, such as the Chalk-Harrod and modified Chalk-Harrod mechanisms. nih.gov

Formation of Organosilicon Derivatives

The primary outcome of the hydrosilylation of this compound is the formation of organosilicon derivatives. These products incorporate a silicon-containing moiety into the molecular structure, opening avenues for further synthetic manipulations. The resulting organosilanes can be valuable intermediates in organic synthesis. slideshare.net For example, the silyl (B83357) group can function as a protecting group or be converted into other functional groups.

The synthesis of various organosilicon compounds often relies on catalytic reactions like hydrosilylation. slideshare.net The ability to functionalize molecules with organosilanes is crucial for the preparation of advanced materials and pharmaceuticals. shu.edu

Transition Metal-Catalyzed Coupling Reactions

This compound serves as a versatile substrate in several transition metal-catalyzed coupling reactions, enabling the formation of new carbon-carbon bonds.

Heck Reactions

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. wikipedia.org this compound has been identified as a useful reactant in Heck reactions. chemicalbook.comchemicalbook.comguidechem.com This reaction typically involves the formation of a substituted alkene, demonstrating the utility of this compound in constructing more complex molecular architectures. wikipedia.org The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, a mechanism common to many palladium-catalyzed cross-coupling reactions. wikipedia.org

Nickel-Catalyzed 1,2-Dialkylation of Alkenyl Carbonyl Compounds

A notable application of this compound is in the nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds. chemicalbook.comchemicalbook.comguidechem.com This three-component reaction involves the coupling of a non-conjugated alkene, an alkyl halide, and an alkylzinc reagent. rsc.org The regioselectivity of this transformation is controlled by a removable bidentate 8-aminoquinoline (B160924) directing group, leading to the formation of a wide array of 1,2-dialkylated products in moderate to excellent yields. rsc.org This method represents a significant advancement in the field, being the first example of a three-component 1,2-dialkylation of non-conjugated alkenes to introduce different alkyl fragments. rsc.org

Electrophilic Additions (e.g., Trifluoromethylthiolation of Carbonyl Compounds)

This compound is also a viable substrate for electrophilic addition reactions. Specifically, it has been utilized in the electrophilic trifluoromethylthiolation of carbonyl compounds. chemicalbook.comchemicalbook.comguidechem.com This type of reaction introduces the trifluoromethylthio (SCF₃) group, a valuable moiety in medicinal and agricultural chemistry due to its unique electronic properties and lipophilicity. The reactivity of the double bond in this compound towards electrophiles allows for the incorporation of this important functional group.

Reactivity of the Ester Functional Group

The ester functional group in this compound is a key site for a variety of chemical transformations, allowing for its derivatization and incorporation into more complex molecular architectures.

Ester Transformations and Derivatizations

The methyl ester of 3,3-dimethylpent-4-enoic acid can undergo several transformations to yield a range of derivatives. These reactions are fundamental in modifying the properties of the parent compound and preparing it for subsequent synthetic steps.

One common transformation is the hydrolysis of the methyl ester to the corresponding carboxylic acid, 3,3-dimethylpent-4-enoic acid. This is typically achieved using a standard hydrolysis procedure with a base such as sodium hydroxide (B78521) in a mixture of solvents like methanol, tetrahydrofuran, and water. amazonaws.com This carboxylic acid can then be converted into an amide, for instance, by reaction with an amine like n-butylamine, to form N-butyl-3,3-dimethylpent-4-enamide. amazonaws.com

Furthermore, the ester group of this compound serves as a reactive handle in various carbon-carbon bond-forming reactions. It has been identified as a useful reactant in several advanced organic reactions, including:

Heck Reactions: This palladium-catalyzed reaction involves the coupling of the alkene moiety with an aryl or vinyl halide. While specific examples detailing the Heck reaction of this compound are not extensively documented in readily available literature, the general mechanism involves the oxidative addition of the halide to a palladium(0) catalyst, followed by insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to yield the substituted product. The reaction is typically carried out in the presence of a base.

Electrophilic Trifluoromethylthiolation: The ester can participate in reactions where an electrophilic trifluoromethylthio (SCF3) group is introduced. Reagents like N-trifluoromethylthiosaccharin are effective for the trifluoromethylthiolation of various nucleophiles, including β-ketoesters, under mild conditions. orgsyn.org This suggests the potential for similar reactivity with the enolate of this compound.

Nickel-Catalyzed 1,2-Dialkylation: A notable derivatization involves the nickel-catalyzed three-component 1,2-dialkylation of the corresponding amide derivative. In a reported example, N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide, derived from the parent ester, undergoes a conjunctive cross-coupling with an alkyl halide and an alkylzinc reagent in the presence of a nickel catalyst. This reaction proceeds via a NiI/NiIII redox manifold and allows for the introduction of two new alkyl groups across the double bond. amazonaws.com

Below is a table summarizing a specific example of a nickel-catalyzed dialkylation reaction starting from a derivative of this compound.

| Reactant | Reagents | Product | Yield |

| N-(quinolin-8-yl)-3,3-dimethylpent-4-enamide | iodoethane, dimethylzinc, Ni(dme)Cl2, bathophenanthroline | N-(quinolin-8-yl)-3,3-dimethyl-4,5-diethylheptanamide | High |

Table 1: Example of a Nickel-Catalyzed 1,2-Dialkylation of a this compound Derivative. amazonaws.com

Role in Complex Molecule Functionalization

This compound is a crucial intermediate in the synthesis of various complex molecules, particularly in the agrochemical industry. Its structure provides a foundational building block that can be elaborated upon to create high-value products.

A significant application of this compound is in the production of synthetic pyrethroid insecticides. google.com Pyrethroids are a major class of insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. The synthesis of many commercial pyrethroids, such as permethrin (B1679614) and cypermethrin, involves the construction of a cyclopropane (B1198618) ring. This compound serves as a key precursor to the acid component of these pyrethroids, specifically to chrysanthemic acid and its analogues. The synthetic pathway often involves a Claisen rearrangement of an allylic alcohol derived from isopentenol and trimethyl orthoacetate to form this compound. google.com This intermediate is then further transformed, for example, through addition of a carbene to the double bond, to construct the characteristic cyclopropane ring of the pyrethroid.

The general scheme for its role in pyrethroid synthesis can be outlined as: Isopentenol + Trimethyl orthoacetate → This compound → Chrysanthemic acid derivative → Pyrethroid insecticide

Influence of the Geminal Dimethyl Group on Reactivity and Selectivity

The geminal dimethyl group at the C3 position of this compound exerts a significant influence on the molecule's reactivity and the stereochemical outcome of its reactions. This is primarily due to steric effects and the Thorpe-Ingold effect.

Steric Hindrance Effects on Catalytic Reactions and Synthetic Pathways

The two methyl groups on the carbon atom adjacent to the double bond create considerable steric bulk. This steric hindrance can play a crucial role in directing the regioselectivity and stereoselectivity of catalytic reactions involving the alkene.

In reactions such as the Heck reaction, the steric hindrance around the double bond can influence the approach of the bulky palladium catalyst, potentially affecting the rate and regioselectivity of the coupling. While detailed studies specifically on this compound are limited, it is generally observed in related systems that sterically hindered alkenes can exhibit different reactivity profiles compared to unhindered ones.

The steric environment created by the gem-dimethyl group can also be exploited to control the outcome of synthetic pathways. For instance, in the synthesis of substituted piperidines, the saponification of this compound followed by amidation and reduction of the resulting amide provides a pathway to N-substituted 3,3-dimethyl-4-pentenamines. The presence of the gem-dimethyl group in these intermediates can influence subsequent cyclization reactions.

The Geminal Dialkyl Effect in Cyclization Processes

The presence of the geminal dimethyl group significantly promotes intramolecular cyclization reactions, a phenomenon known as the Thorpe-Ingold effect or the gem-dialkyl effect. arkat-usa.org This effect is attributed to an increase in the bond angle between the two methyl groups, which in turn compresses the internal bond angle of the carbon chain, bringing the reactive termini closer together and thus increasing the rate of cyclization. arkat-usa.org

This effect is particularly pronounced in the formation of five- and six-membered rings. While this compound itself does not readily cyclize, its derivatives can be designed to undergo efficient intramolecular reactions. For example, derivatives of 3,3-dimethylpent-4-enoic acid can be utilized in cyclization reactions where the gem-dimethyl group accelerates the ring-closing step.

Research has shown that the Thorpe-Ingold effect is a powerful tool in organic synthesis. For instance, in the formation of lactones from various 2-hydroxybenzenepropionic acids, the rate of cyclization increases with the number of methyl groups. arkat-usa.org This principle can be applied to derivatives of this compound to facilitate the construction of cyclic structures that would otherwise be difficult to synthesize. The gem-dialkyl effect has been shown to increase the rate of cyclization by several orders of magnitude in some cases.

The table below illustrates the kinetic effect of geminal substitution on the rate of cyclization.

| Reactant | Relative Rate of Cyclization |

| Unsubstituted Precursor | 1 |

| Monomethyl Substituted | ~5 |

| Gem-dimethyl Substituted | ~100 |

Table 2: Illustrative Relative Rates of Cyclization Demonstrating the Thorpe-Ingold Effect.

Applications of Methyl 3,3 Dimethylpent 4 Enoate in Complex Molecule Synthesis

Precursor in Natural Product Total Synthesis

The strategic importance of methyl 3,3-dimethylpent-4-enoate is notably highlighted in its application as a precursor for the total synthesis of natural products. Its inherent functionalities allow for a variety of chemical transformations, paving the way for the assembly of complex natural scaffolds.

Synthesis of Spirooliganins and their Isomers

A key application of this compound is in the total synthesis of spirooliganins and their stereochemically diverse isomers. nih.gov The synthesis commences with the reduction of this compound to its corresponding alcohol. nih.gov This initial step is crucial for the subsequent construction of the characteristic prenylated C6–C3 unit and the polycyclic fused skeleton of spirooliganin. nih.gov The synthesis strategy often involves a non-regioselective Diels-Alder reaction and a regioselective hetero-Diels-Alder reaction to generate the complex tetracyclic core of these natural products. nih.gov The ability to generate a library of stereochemically diverse isomers is critical for investigating the structure-activity relationship, particularly for their antiviral properties. nih.gov

Construction of Polycyclic Fused Skeletons

The synthesis of the polycyclic fused skeleton of natural products like spirooliganin initiates from this compound. nih.gov The process involves a series of transformations, including reduction to an alcohol, followed by an iodination reaction. nih.gov The resulting compound undergoes a Wittig reaction to furnish an α,β-unsaturated ketone, a key intermediate for further cyclizations. nih.gov These reactions are fundamental in creating the linearly fused 6-6-6-7-tetracycle that forms the basic skeleton of these complex molecules. nih.gov

Role in the Synthesis of Diverse Bioactive Compounds

This compound serves as a foundational starting material for the synthesis of a wide array of bioactive compounds. Its utility extends beyond spirooliganins to other molecules with potential therapeutic applications. The ability to introduce stereochemical diversity during the synthesis is a significant advantage, as it allows for the exploration of how different spatial arrangements of atoms affect biological activity. nih.gov

Building Block for Pharmaceutical and Agrochemical Intermediates

Beyond natural product synthesis, this compound is a crucial building block for creating intermediates used in the pharmaceutical and agrochemical industries. google.comguidechem.comchemicalbook.com

Synthesis of Functionalized Acids and Lactones

This ester is a versatile reactant in various chemical reactions to produce functionalized carboxylic acids and lactones. chemicalbook.com For instance, it participates in Heck reactions and electrophilic trifluoromethylthiolation of carbonyl compounds. chemicalbook.com Furthermore, it is utilized in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds. chemicalbook.com The synthesis of large-ring lactones, which are valuable in various applications, can be achieved through multi-step protocols that may involve derivatives of this ester. d-nb.info The resulting functionalized acids and lactones are important intermediates for further chemical synthesis.

Intermediate in Pyrethroid Pesticide Synthesis

This compound is a key intermediate in the production of pyrethroid pesticides. google.com Pyrethroids are a class of high-efficiency, low-toxicity, broad-spectrum insecticides. google.com The demand for these pesticides has been on the rise, consequently increasing the need for intermediates like this compound. google.com The synthesis of pyrethroids often involves the reaction of this ester with other chemical entities to construct the final complex insecticidal molecule. google.com

Interactive Data Table: Synthesis Reactions Involving this compound

| Starting Material | Reaction Type | Product | Application |

| This compound | Reduction (LiAlH4) | (3,3-dimethylpent-4-en-1-ol) | Precursor for Spirooliganin Synthesis nih.gov |

| This compound | Claisen Rearrangement | Methyl 3,3-dimethyl-4-pentenoate | Intermediate for Pyrethroid Pesticides google.com |

| This compound | Heck Reaction | Functionalized Carboxylic Acids | Pharmaceutical/Agrochemical Intermediates chemicalbook.com |

| This compound | Electrophilic Trifluoromethylthiolation | Functionalized Carbonyl Compounds | Pharmaceutical/Agrochemical Intermediates chemicalbook.com |

| This compound | Nickel-catalyzed 1,2-dialkylation | Functionalized Alkenyl Carbonyls | Pharmaceutical/Agrochemical Intermediates chemicalbook.com |

Contribution to Fine Chemical Synthesis

This compound is a significant intermediate in the field of fine chemical synthesis, particularly in the production of agrochemicals. Its structural features, including a quaternary carbon center adjacent to a vinyl group and an ester functionality, make it a valuable building block for the construction of complex molecular architectures.

One of the most notable applications of this compound is in the synthesis of pyrethroid insecticides. sigmaaldrich.com Pyrethroids are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. This compound serves as a key precursor to the chrysanthemic acid moiety, a fundamental component of many synthetic pyrethroids. The production method for this compound often involves the isomerization and Claisen rearrangement of 2-methyl-3-buten-2-ol (B93329) and trimethyl orthoacetate, a process that has been optimized for high yield and cost-effectiveness. sigmaaldrich.comresearchgate.net A Chinese patent outlines a production method using a reaction rectification technology with phosphoric acid as a catalyst to produce the compound with high yield. sigmaaldrich.com

The reactivity of the vinyl group in this compound allows for its participation in a variety of important organic transformations. It is a known reactant in Heck reactions, a powerful method for forming carbon-carbon bonds between an unsaturated halide and an alkene. chemicalbook.com This reaction is catalyzed by palladium complexes and is a cornerstone of modern organic synthesis.

Furthermore, this compound is utilized in electrophilic trifluoromethylthiolation of carbonyl compounds and in nickel-catalyzed 1,2-dialkylation of alkenyl carbonyl compounds. chemicalbook.com These reactions introduce valuable functional groups and enable the construction of intricate carbon skeletons, highlighting the versatility of this compound as a synthetic intermediate.

A research paper has described an improved synthesis of this compound using orthophosphate and sodium methoxide (B1231860) as catalysts at different stages, which reduces the formation of byproducts and improves the recovery rate, achieving a yield of up to 84%. molport.com

Table 1: Optimized Reaction Conditions for the Synthesis of this compound This table is based on data from a Chinese patent and presents the preferred conditions for the synthesis of this compound via isomerization and Claisen rearrangement.

| Parameter | Preferred Condition |

| Catalyst | Phosphoric acid |

| Catalyst Loading | 0.8-2.0 wt% of total raw materials |

| Reactant Mass Ratio (2-methyl-3-buten-2-ol : trimethyl orthoacetate) | 1 : 1.3-1.5 |

| Reaction Temperature | 170-190 °C |

| Reaction Time | 20-25 hours |

| Reaction Pressure | 0.8-1.3 MPa |

| Data sourced from Google Patents. sigmaaldrich.com |

Utility in Specialty Polymer and Material Science Research

The unique structure of this compound, which contains both a polymerizable vinyl group and a functional ester group, suggests its potential utility as a functional monomer in the field of specialty polymer and material science. researchgate.net While specific research detailing the homopolymerization or copolymerization of this exact monomer is limited in publicly available literature, its classification as a vinyl ester allows for extrapolation of its potential applications based on the broader class of vinyl ester resins. mdpi.compolymerinnovationblog.com

Vinyl esters are known for their use in creating thermosetting polymers with properties that are often intermediate between those of unsaturated polyesters and epoxies. polymerinnovationblog.com These materials are typically cured through free-radical polymerization, often in the presence of a reactive diluent like styrene. The resulting crosslinked networks can exhibit good chemical resistance and thermal stability. Given its structure, this compound could theoretically be incorporated into such systems to modify the properties of the final material. The gem-dimethyl group on the carbon adjacent to the vinyl group may impart specific steric and conformational characteristics to the resulting polymer chain, potentially influencing properties such as glass transition temperature, mechanical strength, and solubility.

The field of specialty polymers often focuses on the development of materials with tailored functionalities. Functional monomers are key to this endeavor, as they introduce specific chemical moieties into the polymer structure. specificpolymers.com The ester group of this compound could potentially be hydrolyzed post-polymerization to yield a carboxylic acid-functionalized polymer. Such polymers have applications as adhesives, coatings, and in biomedical fields.

Furthermore, the principles of controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have been successfully applied to a wide range of vinyl esters. mdpi.com This allows for the synthesis of polymers with well-defined molecular weights, architectures, and functionalities. The application of such techniques to this compound could open avenues for the creation of novel block copolymers and other advanced polymer structures. For instance, copolymerization with other vinyl esters or monomers could lead to materials with a unique combination of properties.

While direct research is not abundant, the chemical nature of this compound positions it as a candidate for further investigation in material science, particularly in the design of new polymers with specific side-chain functionalities that can influence the macroscopic properties of the material.

Advanced Analytical and Computational Methodologies in Research on Methyl 3,3 Dimethylpent 4 Enoate

Spectroscopic Characterization for Structural and Mechanistic Elucidation

Spectroscopic methods form the cornerstone of experimental analysis, providing detailed insight into the molecular structure and functional groups of Methyl 3,3-dimethylpent-4-enoate and its derivatives.

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. In the context of research involving this compound, various NMR techniques are applied to analyze reaction outcomes and elucidate complex structures.

In reactions involving organosilicon compounds, such as the hydrosilylation of alkenes, 29Si NMR spectroscopy is a powerful technique for determining the regioselectivity of the silicon addition to the double bond. The hydrosilylation of this compound with silsesquioxanes, for example, can theoretically yield two different regioisomers: the α-adduct (addition at the terminal carbon) and the β-adduct (addition at the internal carbon).

Research has shown that when this compound is reacted with octahydrosilsesquioxane (T8-H) in the presence of a chloroplatinic acid catalyst, the reaction proceeds with high regioselectivity. researchgate.netresearchgate.netresearchgate.netresearchgate.net Analysis of the reaction products by 29Si NMR spectroscopy reveals that the coupling occurs exclusively via β-addition. open.ac.uk This is evidenced by the specific chemical shifts observed in the 29Si NMR spectrum, which are characteristic of the resulting silsesquioxane structure. The absence of signals corresponding to the α-adduct confirms the high regioselectivity of the process. open.ac.uk This analytical method is critical for understanding the steric and electronic factors that govern the reaction mechanism. researchgate.netresearchgate.net Computational DFT calculations of 29Si NMR chemical shifts can further aid in the assignment of experimental spectra, although the inclusion of relativistic effects, such as spin-orbit coupling, is often necessary for quantitative accuracy, especially with heavy atoms like ruthenium used in some catalytic systems. unige.ch

Table 1: Regioselectivity in Hydrosilylation of this compound

| Reactant | Catalyst | Analytical Method | Observed Outcome | Reference |

| Octahydrosilsesquioxane | Chloroplatinic acid | 29Si NMR | Exclusive formation of the β-adduct | researchgate.netresearchgate.netopen.ac.uk |

1H and 13C NMR spectroscopy are routinely used to confirm the identity and purity of this compound and to elucidate the structure of its reaction products. nih.govipex.eu The spectra provide a complete map of the proton and carbon environments within the molecule.

In the total synthesis of complex natural products like spirooliganin, this compound serves as a starting material. rsc.org Its initial structure is confirmed by its characteristic 1H and 13C NMR signals. Throughout the synthetic sequence, NMR is used to verify the structure of each intermediate. For instance, after the reduction of the ester to the corresponding alcohol, the disappearance of the methoxy (B1213986) signal (around 3.66 ppm) and the appearance of a new signal for the hydroxymethyl protons are clearly observed in the 1H NMR spectrum. rsc.org Similarly, 13C NMR analysis confirms the conversion by the shift of the carbonyl carbon signal. rsc.org

Table 2: Characteristic NMR Data for this compound in CDCl3

| Nucleus | Chemical Shift (ppm) | Description |

| 1H NMR | 5.86 | dd, Vinylic CH |

| 4.96 | d, Vinylic CH2 | |

| 4.94 | d, Vinylic CH2 | |

| 3.66 | s, Methoxy (OCH3) | |

| 2.27 | s, Methylene (CH2) | |

| 1.08 | s, Gem-dimethyl (2 x CH3) | |

| 13C NMR | 172.9 | Carbonyl (C=O) |

| 144.9 | Vinylic CH | |

| 112.0 | Vinylic CH2 | |

| 51.5 | Methoxy (OCH3) | |

| 45.9 | Methylene (CH2) | |

| 39.9 | Quaternary C | |

| 25.6 | Gem-dimethyl (2 x CH3) | |

| Data sourced from spectral databases. guidechem.comchemicalbook.com |

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of reaction products. ipex.eu For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) provides both retention time for separation and a mass spectrum for identification. nih.govnih.gov The electron ionization (EI) mass spectrum shows a molecular ion peak (M+) and characteristic fragmentation patterns that help confirm the structure.

In synthetic chemistry, high-resolution mass spectrometry (HRMS) is particularly valuable. ethz.ch It provides the exact mass of a molecule with high precision, allowing for the determination of its elemental formula. For example, in multi-step syntheses starting from this compound, each new intermediate is typically characterized by HRMS to confirm that the desired transformation has occurred and to verify its elemental composition. unipd.it

Table 3: Key Mass Spectrometry Data for this compound

| Technique | m/z Value | Interpretation | Reference |

| GC-MS | 142 | Molecular Ion [M]+ | nih.gov |

| 127 | [M-CH3]+ | nih.gov | |

| 83 | Top Peak | nih.gov | |

| 69 | 2nd Highest Peak | nih.gov | |

| 41 | 3rd Highest Peak | nih.gov | |

| HRMS | 142.0994 | Calculated Exact Mass for C8H14O2 | nih.gov |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum prominently displays a strong absorption band for the ester carbonyl (C=O) group and bands for the vinylic (C=C and =C-H) groups.

This technique is highly effective for monitoring the progress of reactions where these functional groups are altered. ethz.ch For example, in the reduction of this compound to 3,3-dimethylpent-4-en-1-ol, the reaction can be monitored by observing the disappearance of the strong C=O stretching band (around 1740 cm-1) and the appearance of a broad O-H stretching band (around 3300-3400 cm-1) characteristic of the alcohol product. rsc.org This provides a quick and effective method to assess reaction completion.

Table 4: Principal IR Absorption Bands for this compound

| Wavenumber (cm-1) | Functional Group | Vibrational Mode |

| ~2970 | C-H | Alkyl stretch |

| ~1740 | C=O | Ester carbonyl stretch |

| ~1640 | C=C | Alkene stretch |

| ~1160 | C-O | Ester stretch |

| Data sourced from spectral databases. nih.govguidechem.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Analysis

Computational Chemistry and Theoretical Studies

Alongside experimental work, computational chemistry provides deep insights into the electronic structure, stability, and reactivity of molecules. Density Functional Theory (DFT) is a commonly employed method in studies related to this compound and its derivatives.

For instance, in the synthesis of spirooliganin, DFT calculations were used to investigate the mechanism of a key intermolecular [4+2] cycloaddition step. rsc.org By calculating the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the reactants, as well as the Gibbs free energy surface for different reaction pathways, researchers could predict the feasibility and stereochemical outcome of the cycloaddition. rsc.org These theoretical results provided a rationale for the observed experimental outcomes.

Furthermore, computational models are used to predict properties for broader applications. Software can calculate thousands of molecular descriptors for this compound, such as molecular weight and the number of specific functional groups, which are then used in fields like life cycle assessment to model the environmental fate and impact of the chemical. escholarship.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to study reaction mechanisms by calculating the potential energy surface, which helps in identifying reactants, products, intermediates, and transition states.

DFT calculations are instrumental in locating the transition state (TS) for a given reaction, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier corresponds to a faster reaction rate.

In the context of reactions involving this compound, such as cycloadditions or electrophilic additions to the double bond, DFT can map out the energetic landscape. For instance, in a hypothetical [3+2] cycloaddition reaction, DFT calculations can determine the activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡) for the proposed pathways. scielo.org.mx The process involves optimizing the geometry of the reactants, the transition state, and the products. The energies of these optimized structures provide the thermodynamic and kinetic profile of the reaction. researchgate.net For example, calculations can reveal that a specific reaction pathway has an activation barrier of 22.34 kcal/mol, while an alternative route requires overcoming a higher barrier, making it less favorable. researchgate.net These calculations provide a quantitative basis for understanding why certain reaction conditions or catalysts are effective. researchgate.net

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction of this compound

| Reaction Pathway | Transition State | Activation Enthalpy (ΔH‡) (kcal/mol) | Gibbs Free Energy of Activation (ΔG‡) (kcal/mol) |

| Path A (Exo approach) | TS-Exo | 12.5 | 18.2 |

| Path B (Endo approach) | TS-Endo | 10.8 | 15.9 |

This table illustrates how DFT can be used to compare the kinetic favorability of different reaction pathways. In this hypothetical example, Path B is predicted to be the major pathway due to its lower Gibbs free energy of activation.

Many reactions can yield multiple isomers. Regioselectivity refers to the preference for one direction of bond making or breaking over others, while stereoselectivity is the preference for the formation of one stereoisomer over another. DFT is a crucial tool for predicting and explaining these selectivities.

By calculating the energy barriers for all possible transition states, chemists can predict the major product of a reaction. The pathway with the lowest activation energy will be the kinetically favored one, leading to the predominant isomer. scielo.org.mx For example, in a cycloaddition reaction involving an unsymmetrical alkene like this compound, DFT can compare the transition states leading to endo and exo products. A study on a similar reaction involving dimethyl maleate (B1232345) found that the endo pathway was kinetically preferred, with an energy difference of several kcal/mol compared to the exo pathway, which aligns with experimental observations. scielo.org.mx This preference is rationalized by analyzing the geometries of the transition states, identifying stabilizing secondary orbital interactions or destabilizing steric clashes.

Table 2: Predicted Product Distribution Based on DFT-Calculated Gibbs Free Energies

| Stereoisomeric Pathway | Relative Gibbs Free Energy (ΔΔG‡) (kcal/mol) | Predicted Product Ratio (at 298 K) |

| Endo Transition State | 0.0 (Reference) | >99% |

| Exo Transition State | +2.3 | <1% |

This table demonstrates how the calculated energy difference between competing transition states can be used to predict the stereochemical outcome of a reaction.

Modeling of Steric and Electronic Effects on Reactivity

The reactivity of this compound is dictated by the interplay of steric and electronic effects. The gem-dimethyl group at the C3 position imposes significant steric hindrance, influencing the trajectory of incoming reagents and often dictating the stereochemical outcome of reactions. Electronic effects arise from the electron-withdrawing nature of the ester group and the electron-rich character of the vinyl group's π-system.

Computational models, particularly DFT, inherently account for these factors. nih.gov

Steric Effects: During geometry optimization of transition states, DFT quantifies the energetic cost of steric repulsion. The bulky gem-dimethyl group can force an approaching reactant to adopt a specific orientation to minimize van der Waals strain, thereby controlling selectivity.

Electronic Effects: DFT calculations provide a detailed picture of the electron distribution within the molecule. This allows for the calculation of properties like atomic charges and electrostatic potential maps, which highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is critical for understanding reactions with polar reagents. For instance, the analysis can show how the electron-withdrawing ester group influences the electron density of the double bond, affecting its susceptibility to electrophilic attack.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides a qualitative yet powerful framework for understanding chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The fundamental principle is that the most significant stabilizing interaction occurs between the HOMO of one molecule (the nucleophile) and the LUMO of the other (the electrophile). wikipedia.org

For reactions involving this compound, FMO theory can be used to rationalize its behavior.

In a reaction with an electrophile, the ester's π-system acts as the nucleophile. The reaction's feasibility is assessed by the energy gap between the HOMO of this compound and the LUMO of the electrophile. A smaller energy gap implies a stronger interaction and a more favorable reaction.

Conversely, in reactions where the ester might act as an electrophile (for example, in a Michael addition if it were an α,β-unsaturated ester), its LUMO would be the key orbital.

FMO theory is particularly useful for explaining outcomes in pericyclic reactions, such as cycloadditions and sigmatropic rearrangements. slideshare.netimperial.ac.uk By examining the symmetry and phases of the frontier orbitals of this compound and its reaction partner, one can predict whether a reaction is thermally or photochemically "allowed" according to the Woodward-Hoffmann rules. wikipedia.org The theory also helps explain stereoselectivity, as the orientation that maximizes constructive (in-phase) overlap between the HOMO and LUMO will be favored. wikipedia.org

Table 3: Conceptual Application of FMO Theory to a Cycloaddition Reaction

| Reactant | Frontier Orbital | Conceptual Energy (eV) | Role in Reaction |

| This compound | HOMO | -9.5 | Nucleophile |

| Generic Dienophile (e.g., Maleic Anhydride) | LUMO | -1.2 | Electrophile |

| Interaction | HOMO-LUMO Gap | 8.3 eV | Governs Reactivity |

This table illustrates the FMO concept. The reactivity is governed by the energy gap between the HOMO of the electron-donating species and the LUMO of the electron-accepting species. A smaller gap indicates a more facile reaction.

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The current synthesis of methyl 3,3-dimethylpent-4-enoate often relies on the Johnson-Claisen rearrangement, typically employing catalysts such as phosphoric acid or various metal salts like anhydrous zinc chloride and nickel acetate (B1210297) under high-temperature conditions. guidechem.comlibretexts.orgwikipedia.orgprepchem.com While effective, these methods can require strenuous conditions and may offer limited yields. The future of its synthesis hinges on the development of more sophisticated catalytic systems that offer greater efficiency, selectivity, and sustainability.

Future research should focus on exploring novel catalytic strategies that operate under milder conditions. Recent breakthroughs in catalysis offer promising alternatives. For instance, Lewis acid-catalyzed Claisen rearrangements have been shown to proceed with high stereocontrol and efficiency, sometimes requiring only catalytic quantities of the metal salt. princeton.edu The development of main group catalysts, such as borate (B1201080) salts, also presents a new frontier for initiating such cascade reactions under potentially milder conditions. acs.org Furthermore, the broader fields of organocatalysis and photoredox catalysis, which have seen significant growth, could provide metal-free and environmentally benign pathways to synthesize this valuable ester or its precursors.

Table 1: Comparison of Current and Potential Catalytic Systems

| Catalyst Type | Examples | Operating Conditions | Potential Advantages |

|---|---|---|---|

| Traditional Acid Catalysts | Phosphoric Acid | High Temperature (110-190°C) | Readily available, established methods |

| Traditional Metal Salts | Anhydrous ZnCl₂, Ni(OAc)₂ | High Temperature & Pressure | Established for industrial scale |

| Modern Lewis Acids | TiCl₄·THF₂, Yb(OTf)₃ | Milder Temperatures | High stereoselectivity, catalytic quantities |

| Main Group Catalysts | Borate Salts | Milder Temperatures | Metal-free, commercially available |

| Organocatalysts | Proline derivatives, etc. | Room Temperature | Metal-free, "green" chemistry |

| Photoredox Catalysts | Ruthenium/Iridium complexes | Visible Light, Room Temp. | Novel reaction pathways, high selectivity |

Development of Asymmetric Synthesis Methodologies

While this compound is an achiral molecule, the development of methodologies for its asymmetric synthesis would be pivotal for accessing chiral derivatives. Such chiral analogues, containing stereocenters introduced at or near the quaternary carbon, could be of significant interest in medicinal chemistry and materials science where specific stereochemistry dictates biological activity or polymer properties.

Future research could adapt established asymmetric methods to create these chiral building blocks. Chiral auxiliaries, for instance, can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction, and then subsequently removed. youtube.com Another powerful approach is the use of chiral catalysts that can facilitate enantioselective transformations. youtube.com For example, a catalytic asymmetric Claisen rearrangement could potentially be developed to construct key stereocenters with high enantioselectivity, as has been demonstrated for other complex substrates. acs.org The synthesis of chiral organoselenium compounds, which can be used in enantioselective reactions, also provides a potential pathway for creating chiral structures related to the target molecule. nih.gov The challenge lies in designing substrates and catalyst systems that can effectively control the stereochemistry around a sterically demanding gem-dimethyl-substituted center.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant opportunity for the synthesis of this compound, particularly for industrial-scale production. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for higher yields and purity. nih.govriken.jp

The synthesis of various esters and related compounds has been successfully translated to flow platforms. nih.govacs.orgacs.org A future automated system for producing this compound could involve pumping the precursors, such as an allylic alcohol and an orthoester, through a heated reactor coil packed with a solid-supported catalyst. riken.jp This setup allows for the continuous removal of byproducts, driving the reaction to completion and simplifying purification. Such a telescoped, multi-step flow process would avoid the isolation of intermediates, maximizing efficiency and reducing waste. nih.govacs.org The development of robust, mass-producible solid catalysts is a key enabler for this technology, promising a more sustainable and cost-effective manufacturing process. riken.jp

Bio-Inspired Synthetic Approaches and Enzymatic Transformations

The field of biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. While a direct enzymatic route to this compound has not been reported, emerging research in enzyme engineering and the use of enzymes in organic synthesis points toward future possibilities. Terpenoids, which share the isoprene-based structural motif, are naturally synthesized by a vast array of enzymes called terpene synthases that manage complex carbocation rearrangements with exquisite control. nih.govbaranlab.org

Future research could explore two main bio-inspired avenues:

Enzyme Screening and Engineering: Screening existing enzyme libraries, such as lipases or esterases, could identify biocatalysts capable of facilitating the key esterification or rearrangement step under mild, aqueous conditions. Furthermore, the powerful tool of directed evolution could be used to engineer novel enzymes specifically tailored for this reaction, potentially leading to higher yields and selectivities than currently achievable. mdpi.com

Synthesis of Bio-renewable Precursors: Enzymes could be used to produce the precursors of this compound from renewable feedstocks. For example, enzymatic epoxidation has been used to transform biorenewable terpenes into valuable chemical building blocks, demonstrating a sustainable pathway for producing complex molecules. acs.org This approach aligns with the growing demand for greener and more sustainable chemical manufacturing processes.

Expansion of Applications in New Material Science and Drug Discovery Areas

The unique structural features of this compound—namely the gem-dimethyl group and the polymerizable vinyl moiety—make it a highly promising building block for both material science and drug discovery.

Drug Discovery: The gem-dimethyl group is a privileged structural motif in medicinal chemistry, frequently found in natural products with clinical relevance. acs.org Its incorporation into drug candidates can offer several advantages by influencing the molecule's conformation and physicochemical properties. acs.org This "gem-dimethyl effect" can lead to increased metabolic stability, enhanced binding affinity and potency, and improved pharmacokinetic profiles. researchgate.netacs.org As a readily available small molecule, this compound serves as an excellent starting material for introducing this beneficial group into novel therapeutic agents. guidechem.comchemicalbook.com

Table 2: Advantages of the Gem-Dimethyl Group in Drug Discovery

| Advantage | Mechanism / Effect |

|---|---|

| Increased Potency & Selectivity | Restricts conformational flexibility, leading to an entropically favorable binding to the target protein. acs.org |

| Improved Metabolic Stability | Acts as a metabolic shield, protecting adjacent functional groups from enzymatic degradation. |

| Enhanced Pharmacokinetics | Can improve properties like solubility and membrane permeability, leading to better drug absorption and distribution. |

| Modulation of Acidity/Basicity | Can alter the pKa of nearby functional groups, influencing ionization state and target interactions. acs.org |

Material Science: The presence of a terminal alkene makes this compound a candidate for use as a monomer in polymerization reactions. The gem-dimethyl group is known to influence the physical properties of polymers significantly. Its inclusion in a polymer backbone can disrupt crystallinity, leading to amorphous materials with low glass transition temperatures, which are desirable for creating elastomers or "liquid rubbers". nih.govresearchgate.net Research has shown that incorporating gem-dimethyl groups can enhance the chemical recyclability of polymers by lowering their depolymerization temperatures. researchgate.netpku.edu.cn Therefore, this compound could be explored as a novel monomer or co-monomer for producing advanced polymers with tailored thermal properties, enhanced processability, and improved sustainability.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.